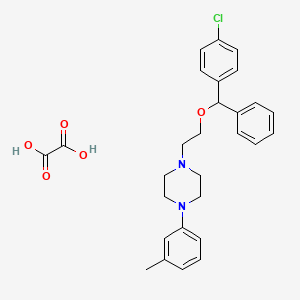
Benzoic acid, 2-hydrazino-4-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydrazino-4-sulfo- is an organic compound with the molecular formula C7H8N2O5S It is a derivative of benzoic acid, featuring a hydrazino group at the second position and a sulfonic acid group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydrazino-4-sulfo- typically involves the following steps:
Hydrazination: The 2-amino-4-sulfobenzoic acid is then treated with hydrazine to form benzoic acid, 2-hydrazino-4-sulfo-.
Industrial Production Methods
Industrial production methods for benzoic acid, 2-hydrazino-4-sulfo- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of sulfonation, reduction, and hydrazination, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydrazino-4-sulfo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzoic acids, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 2-hydrazino-4-sulfo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydrazino-4-sulfo- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with cellular components. These interactions can result in antimicrobial, antioxidant, and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-hydrazino-: Similar structure but with the hydrazino group at the fourth position.
Benzoic acid, 2-amino-4-sulfo-: Similar structure but with an amino group instead of a hydrazino group.
Benzoic acid, 2-hydroxy-4-sulfo-: Similar structure but with a hydroxy group instead of a hydrazino group.
Uniqueness
Benzoic acid, 2-hydrazino-4-sulfo- is unique due to the presence of both hydrazino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
77734-51-1 |
|---|---|
Formule moléculaire |
C7H8N2O5S |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
2-hydrazinyl-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H8N2O5S/c8-9-6-3-4(15(12,13)14)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14) |
Clé InChI |
OYDYLEBWNAYHMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)NN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)







![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)

